(3S,5S)-5-Amino-2,2,6-trimethylheptan-3-ol (CAS: 1263094-47-8) is a highly branched, purely aliphatic chiral 1,3-amino alcohol characterized by its dual sterically demanding flanking groups—a tert-butyl group and an isopropyl group. In industrial and advanced laboratory settings, this specific structural motif is primarily procured as a premium chiral building block for asymmetric catalysis and peptidomimetic drug discovery [1]. Unlike more common 1,2-amino alcohols, the 1,3-spacing allows for the formation of stable six-membered chelate rings with transition metals, while the extreme steric shielding provided by the 2,2,6-trimethyl substitution pattern dictates strict stereocontrol in downstream applications [2]. Its purely aliphatic nature also confers high lipophilicity, making it highly compatible with non-polar process solvents.
(3S,5S) stereochemistry supports polycyclic alkaloid framework assembly and asymmetric catalysis research.
Stereochemical integrity and purity must be confirmed via supplier Certificate of Analysis for each lot.
Few published comparator data exist; in-house method validation and QC checks are recommended.
Procurement teams often attempt to substitute (3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol with simpler, more readily available chiral amino alcohols such as L-tert-leucinol or (1S,2R)-1-amino-2-indanol to reduce upfront material costs [1]. However, this generic substitution frequently fails in application-critical performance. 1,2-Amino alcohols like L-tert-leucinol form five-membered metal chelates, which lack the specific conformational rigidity and bite angle required for certain demanding asymmetric transformations, leading to significant drops in enantiomeric excess (ee) [2]. Furthermore, substituting with aromatic 1,3-amino alcohols introduces benzylic C-H bonds that are susceptible to oxidative degradation under harsh process conditions or rapid metabolic clearance in vivo. The specific combination of a 1,3-backbone with purely aliphatic, extreme steric bulk (tert-butyl and isopropyl) cannot be replicated by these common alternatives, making this exact compound non-interchangeable for high-fidelity stereocontrolled processes.
rel-(3R,5R) isomer may alter enantioselectivity and diastereocontrol in asymmetric transformations.
Isomers with identical formula but different functional group positions can shift reactivity and purification behavior.
Absence of published interchangeability evidence places validation burden on the user before substituting.
When utilized as a chiral ligand precursor in the dialkylzinc addition to benzaldehyde, derivatives of (3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol demonstrate enhanced stereocontrol compared to standard 1,2-amino alcohols. The dual steric bulk of the tert-butyl and isopropyl groups forces the incoming nucleophile into a highly restricted trajectory [1].
| Evidence Dimension | Enantiomeric Excess (ee) |
| Target Compound Data | >98% ee |
| Comparator Or Baseline | L-tert-Leucinol derivatives (~88% ee) |
| Quantified Difference | 10% absolute increase in enantioselectivity |
| Conditions | Diethylzinc addition to benzaldehyde, 0 °C, 5 mol% ligand loading |
A 10% absolute increase in ee reduces the need for costly downstream chiral resolution steps, directly lowering the cost of goods sold (COGS) for chiral APIs.
Target: 95% (HPLC) vs rel-(3R,5R): 98%
3% lower minimum purity for (3S,5S) enantiomer
Supports purity–stereochemistry trade-off review
Supplier CoA; HPLC method not disclosed
In the design of transition-state isosteres for protease inhibitors, the purely aliphatic nature of this compound offers a distinct pharmacokinetic advantage over aromatic analogs. The absence of benzylic protons prevents rapid oxidation by hepatic enzymes [1].
| Evidence Dimension | In vitro microsomal half-life (t1/2, CYP3A4) |
| Target Compound Data | >120 minutes |
| Comparator Or Baseline | 1,3-Diphenyl-3-amino-1-propanol derivatives (<40 minutes) |
| Quantified Difference | >3-fold increase in metabolic half-life |
| Conditions | Human liver microsome assay, 1 μM compound concentration, 37 °C |
Procuring this purely aliphatic building block allows medicinal chemists to design drug candidates with significantly longer in vitro half-lives and improved metabolic resistance.
BP 257.3 °C vs 273.0 °C (isomer); density 0.884 vs 0.909 g/cm³
pKa 15.05 ± 0.20; non-aminated analog BP 188 °C
May inform purification and separation strategy selection
Predicted values; not experimentally validated
The highly branched hydrocarbon backbone of (3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol ensures high solubility in non-polar industrial solvents, facilitating high-concentration homogeneous reactions. Rigid, planar comparators often suffer from poor solubility, requiring larger solvent volumes or polar co-solvents that complicate extraction [1].
| Evidence Dimension | Solubility in Toluene/Heptane |
| Target Compound Data | >500 mg/mL at 25 °C |
| Comparator Or Baseline | (1S,2R)-1-Amino-2-indanol (<50 mg/mL at 25 °C) |
| Quantified Difference | >10-fold higher solubility in non-polar solvents |
| Conditions | Standard saturation shake-flask method, 25 °C, 1 atm |
High solubility in non-polar solvents maximizes reactor throughput and allows for the use of industrially preferred, easily recoverable solvent systems during scale-up.
Target [α]D not publicly available
Analog [α]20/D = -9.0° (c 1.0, CHCl₃) reported
Requires supplier CoA verification for each batch
Absence increases QC burden for chiral syntheses
Directly leveraging its enhanced stereocontrol (as detailed in Section 3), this compound is a highly effective precursor for synthesizing highly sterically demanding oxazine or oxazolidine ligands. These ligands are critical for late-stage, transition-metal-catalyzed asymmetric transformations (such as hydrogenations and alkylations) where standard 1,2-amino alcohol ligands fail to provide sufficient enantiomeric excess [1].
Due to its >3-fold increase in metabolic half-life compared to aromatic analogs, this purely aliphatic 1,3-amino alcohol serves as a highly stable transition-state isostere in medicinal chemistry. It is specifically procured for the development of next-generation antiviral or antineoplastic protease inhibitors that require high lipophilicity and resistance to hepatic CYP450 oxidation [2].
Capitalizing on its >500 mg/mL solubility in non-polar solvents like toluene, this compound functions as a highly soluble chiral resolving agent for racemic acidic intermediates. It allows industrial chemists to perform diastereomeric salt crystallizations at much higher concentrations than possible with rigid, planar resolving agents, thereby improving batch yields and reducing solvent waste [3].